Glochidionionol C

Description

Glochidionionol C is a plant-derived natural product classified among sesquiterpenoid derivatives. It is listed in multiple chemical databases and research compilations, such as the Shanghai Tongtian Biotech reference materials (compound 1652) and ChemFaces' structural analogs series . While its exact molecular formula and stereochemical configuration remain unspecified in available literature, it is grouped with compounds like Corchoionol C and Dehydrovomifoliol, suggesting a shared sesquiterpenoid backbone. Its lack of a CAS registry number (CAS# N/A) indicates it is a relatively novel or less characterized compound compared to its structural analogs .

Properties

Molecular Formula |

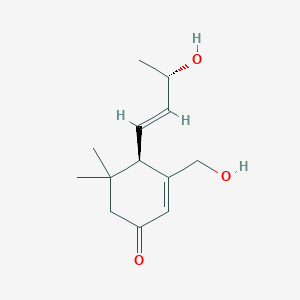

C13H20O3 |

|---|---|

Appearance |

Oil |

Origin of Product |

United States |

Chemical Reactions Analysis

Key ¹H- and ¹³C-NMR Data :

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) |

|---|---|---|

| C-3 | — | 211.5 (ketone) |

| C-9 | 4.30 (qd, J = 6 Hz) | 70.2 |

| C-13 | 4.18 (dd, J = 19 Hz) | 65.8 |

| C-4/C-5 | — | 123.8 (diene) |

| C-7/C-8 | 5.71 (dd, J = 16 Hz) | 202.0 (allene) |

Esterification for Stereochemical Analysis

Glochidionionol C’s hydroxyl groups at C-9 and C-13 undergo esterification with Mosher’s reagents [(R)- and (S)-MTPA chloride] to determine absolute configuration :

-

Reaction :

-

Conditions : DCC (dicyclohexylcarbodiimide), 4-DMAP (dimethylaminopyridine), dry dichloromethane.

-

Outcome :

-

Δδ values (δ<sub>S</sub> – δ<sub>R</sub>) from ¹H-NMR confirmed R configuration at C-9 and S at C-13.

-

Data validated via CD spectroscopy and X-ray crystallography.

-

Ketone at C-3

-

Reduction :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or NaBH<sub>4</sub> could reduce the ketone to a secondary alcohol.

-

Nucleophilic Addition :

Grignard reagents (e.g., CH<sub>3</sub>MgBr) may add to the carbonyl, forming tertiary alcohols.

Hydroxyl Groups (C-9 and C-13)

-

Etherification :

Alkylation with methyl iodide (CH<sub>3</sub>I) under basic conditions (e.g., NaH) yields methyl ether derivatives. -

Oxidation :

Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) could oxidize secondary alcohols to ketones.

Conjugated Diene System (C-4/C-5 and C-7/C-8)

-

Diels-Alder Reaction :

Reactivity with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts. -

Hydrogenation :

H<sub>2</sub>/Ni would saturate double bonds to single bonds, altering the molecule’s planarity.

Biosynthetic Considerations

This compound is likely derived from oxidative modifications of a megastigmane precursor. Key steps may include:

-

Oxidative cleavage of carotenoids to form the ketone.

-

Hydroxylation at C-9 and C-13 via cytochrome P450 enzymes.

-

Glycosylation (in related glucosides like Glochidionionoside C) via UDP-glucose transferases .

Stability and Storage

Comparison with Similar Compounds

Structural Insights :

- Dehydrovomifoliol (C₁₃H₁₈O₃) features a linear structure with conjugated double bonds and a ketone group, contributing to its role in plant defense mechanisms .

- Corchoionol C and its glycoside derivative Corchoionoside C highlight structural diversification through oxygenation and glycosylation, common in bioactive sesquiterpenoids .

Research Findings and Limitations

Synthesis and Isolation: Dehydrovomifoliol has been extensively isolated from Solanum lyratum using chromatographic techniques, whereas this compound’s isolation protocols remain undocumented .

Analytical Challenges: The absence of a CAS number and molecular details for this compound complicates its identification in metabolic studies .

Structural analogs with glycosylation (e.g., Corchoionoside C) demonstrate enhanced pharmacokinetic profiles, suggesting avenues for this compound derivatization .

Q & A

Q. How can researchers enhance the impact of their findings on this compound in interdisciplinary journals?

- Methodological Answer : Frame results in broad contexts (e.g., "Potential for antidiabetic drug development") and highlight mechanistic insights (e.g., "Inhibition of NF-κB signaling"). Use visualization tools like Cytoscape for network pharmacology diagrams. Cite recent reviews on related natural products to position the work within emerging trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.